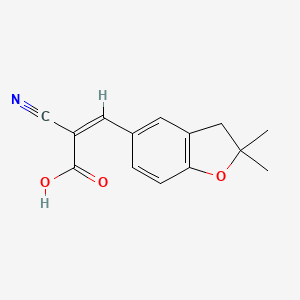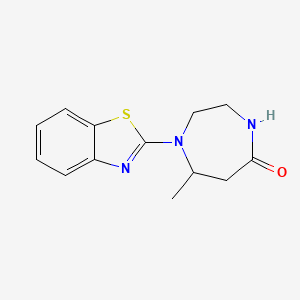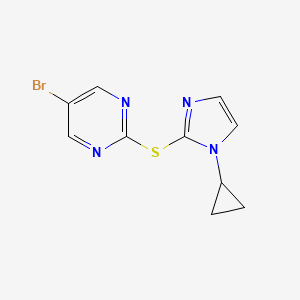
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and is used in the treatment of various types of cancers and autoimmune diseases.
作用機序
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide is a selective inhibitor of BTK, a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide prevents the activation of downstream signaling pathways and disrupts the survival and proliferation of cancer cells. In autoimmune diseases, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide reduces inflammation by inhibiting B-cell activation and antibody production.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has also been shown to selectively inhibit BTK without affecting other kinases, minimizing off-target effects. In preclinical studies, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has demonstrated potent anti-tumor activity and reduced inflammation in autoimmune diseases.
実験室実験の利点と制限
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has several advantages for lab experiments, including its high selectivity for BTK, good pharmacokinetic profile, and promising preclinical results. However, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide also has some limitations, including its relatively low solubility and potential for off-target effects at higher concentrations.
将来の方向性
There are several future directions for the development of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide. One potential direction is the combination of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide with other targeted therapies or immunotherapies to enhance its anti-tumor activity. Another direction is the evaluation of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide in other types of cancers and autoimmune diseases. Additionally, further studies are needed to optimize the pharmacokinetic profile and reduce the potential for off-target effects of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide.
合成法
The synthesis of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide involves several steps, including the reaction of 4-ethoxyphenylboronic acid with 3-cyanophenylboronic acid to form 1-(3-cyanophenyl)-4-ethoxyphenylboronic acid. This intermediate is then coupled with N-methylmethanesulfonamide to form 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide. The synthesis of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has been optimized to improve the yield and purity of the compound.
科学的研究の応用
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various types of cancers and autoimmune diseases. In preclinical studies, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide is currently undergoing clinical trials for the treatment of B-cell malignancies and autoimmune diseases.
特性
IUPAC Name |
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-22-17-9-7-16(8-10-17)19(2)23(20,21)13-15-6-4-5-14(11-15)12-18/h4-11H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURRRLLUMHBRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)
![5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)
![3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7553875.png)



![3-Fluoro-4-[2-[4-(2-methylpropyl)-1,2,4-triazol-3-yl]pyrrolidin-1-yl]benzonitrile](/img/structure/B7553899.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)

![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
![1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7553932.png)
